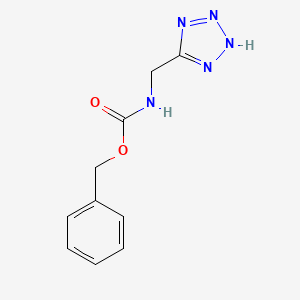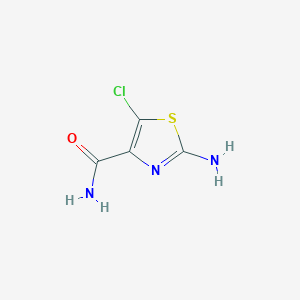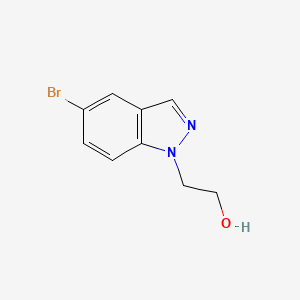
1-Boc-3-(bromomethyl)pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-3-(bromomethyl)pyrrole is a chemical compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic organic compounds, characterized by a nitrogen atom in the ring. The “Boc” in the name stands for tert-butoxycarbonyl, a protecting group commonly used in organic synthesis to protect amines from unwanted reactions. The bromomethyl group attached to the pyrrole ring makes this compound highly reactive and useful in various chemical transformations.
Méthodes De Préparation
The synthesis of 1-Boc-3-(bromomethyl)pyrrole typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, including the Paal-Knorr synthesis, Hantzsch synthesis, and Knorr synthesis. These methods involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced to the nitrogen atom of the pyrrole ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Bromomethylation: The bromomethyl group is introduced by reacting the Boc-protected pyrrole with a bromomethylating agent, such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Boc-3-(bromomethyl)pyrrole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines, thiols, and alcohols, to form new compounds.
Oxidation: The compound can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille cross-coupling reactions to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction and reagents used.
Applications De Recherche Scientifique
1-Boc-3-(bromomethyl)pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, by introducing the bromomethyl group.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Boc-3-(bromomethyl)pyrrole involves its reactivity due to the presence of the bromomethyl group. This group can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with various nucleophiles. The Boc group protects the nitrogen atom during these reactions, preventing unwanted side reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
1-Boc-3-(bromomethyl)pyrrole can be compared with other similar compounds, such as:
1-Boc-3-(chloromethyl)pyrrole: Similar in structure but with a chloromethyl group instead of a bromomethyl group. It is less reactive due to the lower reactivity of the chlorine atom.
1-Boc-3-(iodomethyl)pyrrole: Contains an iodomethyl group, which is more reactive than the bromomethyl group, making it useful for certain reactions.
1-Boc-3-(hydroxymethyl)pyrrole: Contains a hydroxymethyl group, which can undergo different types of reactions compared to the bromomethyl group.
The uniqueness of this compound lies in its balanced reactivity, making it versatile for various chemical transformations while maintaining stability under typical reaction conditions.
Propriétés
Formule moléculaire |
C10H14BrNO2 |
|---|---|
Poids moléculaire |
260.13 g/mol |
Nom IUPAC |
tert-butyl 3-(bromomethyl)pyrrole-1-carboxylate |
InChI |
InChI=1S/C10H14BrNO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h4-5,7H,6H2,1-3H3 |
Clé InChI |
NMSPYSGAKJYYSG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C=CC(=C1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2',4',6'-Trimethoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11925483.png)







![[2-[(8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B11925537.png)

